molecular formula C21H24N2O3S B3404680 (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1235696-08-8

(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B3404680
CAS No.: 1235696-08-8
M. Wt: 384.5
InChI Key: MAUPDKAOBMAKTD-CMDGGOBGSA-N
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Description

(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a piperidine ring, a phenoxyacetyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenoxyacetyl Group: This step involves the acylation of the piperidine intermediate with phenoxyacetyl chloride under basic conditions.

    Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate with thiophene-2-carboxaldehyde and subsequent condensation to form the acrylamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes can provide insights into their functions and mechanisms.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide lies in its combination of a piperidine ring, a phenoxyacetyl group, and a thiophene ring. This specific arrangement of functional groups provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

(E)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-20(9-8-19-7-4-14-27-19)22-15-17-10-12-23(13-11-17)21(25)16-26-18-5-2-1-3-6-18/h1-9,14,17H,10-13,15-16H2,(H,22,24)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUPDKAOBMAKTD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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